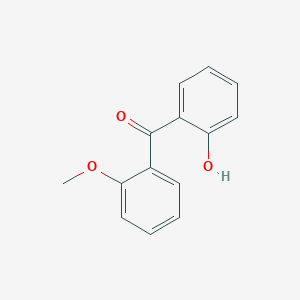

2-Hydroxy-2'-methoxybenzophenone

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

21147-18-2 |

|---|---|

分子式 |

C14H12O3 |

分子量 |

228.24 g/mol |

IUPAC名 |

(2-hydroxyphenyl)-(2-methoxyphenyl)methanone |

InChI |

InChI=1S/C14H12O3/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9,15H,1H3 |

InChIキー |

HSCIDDFNIHSEDR-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2O |

製品の起源 |

United States |

Synthetic Methodologies for 2 Hydroxy 2 Methoxybenzophenone and Its Analogues

Catalytic Methods for Benzophenone (B1666685) Core Formation

Modern catalytic methods offer alternatives to the stoichiometric Lewis acids used in classical Friedel-Crafts reactions. For instance, the use of solid acid catalysts or recyclable catalytic systems can significantly improve the environmental footprint of the synthesis.

One innovative approach involves the photocatalytic reduction of benzophenone to benzhydrol using titanium dioxide (TiO₂) as a catalyst. redalyc.org While this is a reduction reaction, it showcases the use of photocatalysis in the chemistry of benzophenones. The reverse reaction, the oxidation of benzhydrols to benzophenones, can be achieved selectively using acidified monochromate ions as the oxidant under phase transfer catalysis, yielding over 90% of the corresponding benzophenone with no traces of benzoic acids. researchgate.net

Another green approach utilizes a composite catalyst system for the low-pressure synthesis of benzophenone from benzene (B151609) and benzoyl chloride. google.com This method not only improves safety by reducing the reaction pressure but also shortens the reaction time and increases the yield. google.com

Phase Transfer Catalysis in Etherification Reactions

Phase transfer catalysis (PTC) has emerged as a powerful tool for organic synthesis, particularly for etherification reactions. phasetransfercatalysis.comtandfonline.com This technique is highly relevant for the synthesis of 2-hydroxy-2'-methoxybenzophenone and its analogues, where an ether linkage is formed.

In the context of synthesizing 2-hydroxy-4-methoxybenzophenone, a process has been developed that utilizes a phase transfer catalyst for the methylation of 2,4-dihydroxybenzophenone (B1670367) with methyl halide. google.com This method avoids the use of the highly toxic dimethyl sulfate (B86663), a common methylating agent in traditional methods. patsnap.comgoogle.com The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride, facilitates the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent, leading to high yields and purity. google.comtandfonline.com The byproducts are typically salt and water, making the process more environmentally friendly. google.com

The etherification of phenols using a phase transfer catalyst like PEG400 under solvent-free conditions has also been reported to produce aromatic ethers in excellent yields. tandfonline.comtandfonline.com This approach is particularly advantageous as it eliminates the need for large quantities of volatile and often hazardous organic solvents.

Table 2: Phase Transfer Catalysts in Benzophenone Synthesis

| Reaction | Catalyst | Reactants | Product | Reference |

|---|---|---|---|---|

| Methylation | Tetrabutylammonium chloride | 2,4-dihydroxybenzophenone, Methyl halide | 2-hydroxy-4-methoxybenzophenone | google.com |

| Oxidation | Tricaprylmethylammonium chloride | Benzhydrols, Monochromate ions | Benzophenones | researchgate.net |

| Etherification | PEG400 | Phenols, Dimethyl sulfate/Alkyl halides | Aromatic ethers | tandfonline.comtandfonline.com |

Derivatization and Functionalization Strategies

Introduction of Additional Substituents

The functionalization of the this compound scaffold is primarily achieved by introducing additional substituents onto its aromatic rings. These modifications can significantly alter the compound's absorption spectrum, solubility, and reactivity. Key methods for introducing these substituents include electrophilic aromatic substitution and the use of functionalized starting materials in the initial synthesis.

One common modification is sulfonation. The introduction of a sulfonic acid group (-SO₃H) enhances the water solubility of the benzophenone derivative, which is advantageous for applications in aqueous systems or for creating water-dispersible polymers. The synthesis of related compounds, such as 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, is typically achieved by treating the parent benzophenone with a sulfonating agent like chlorosulfonic acid or sulfur trioxide in a suitable solvent. nih.gov For instance, reacting 2-hydroxy-4-methoxybenzophenone with a mixed gas of SO₃ and nitrogen in 1,2-dichloroethane (B1671644) can yield the corresponding sulfonic acid derivative with high purity. nih.gov

Another important class of derivatives includes those with carboxylic acid groups. For example, 2-hydroxy-4-methoxy-2'-carboxybenzophenone is synthesized from phthalic anhydride and 3-methoxyphenol. nih.gov This type of functionalization provides a reactive handle for further chemical transformations, such as esterification or amidation, allowing the benzophenone unit to be covalently bonded to other molecules or polymer backbones.

The Friedel-Crafts acylation is a cornerstone reaction in the synthesis of these benzophenone cores. By choosing substituted benzoyl chlorides or substituted phenols as reactants, a wide array of derivatives can be produced. For example, the reaction of various substituted benzoyl chlorides with diaryl sulfides in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH) demonstrates the versatility of this approach in creating functionalized aromatic ketones. nih.gov While this specific example leads to thioxanthylium salts, the underlying principle of reacting an acyl chloride with an activated aromatic ring is directly applicable to the synthesis of substituted benzophenones. The reaction conditions, including the choice of Lewis acid (e.g., AlCl₃, SbCl₅) and solvent, are critical for controlling the regioselectivity and yield of the acylation. researchgate.net

Table 1: Examples of Substituted 2-Hydroxybenzophenone Analogues and Synthesis Methods

| Derivative Name | Precursors | Key Reagents | Purpose of Substituent | Reference |

|---|---|---|---|---|

| 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid | 2-Hydroxy-4-methoxybenzophenone | SO₃/N₂ or Chlorosulfonic acid | Enhance water solubility | nih.gov |

| 2-Hydroxy-4-methoxy-2'-carboxybenzophenone | 3-Methoxyphenol, Phthalic anhydride | - | Provide reactive site for further functionalization | nih.gov |

| Substituted Thioxanthylium Salts (analogue) | Diaryl sulfides, Substituted benzoyl chlorides | Trifluoromethanesulfonic acid (TfOH) | Modify electronic and photochemical properties | nih.gov |

Synthesis of Protecting Group Variants (e.g., Dioxolane Derivatives)

In the multi-step synthesis of complex benzophenone analogues, the use of protecting groups is essential to prevent unwanted side reactions and to direct reactivity to a specific site. The phenolic hydroxyl group and the carbonyl group of this compound are both reactive, as are any additional functional groups. Protecting one or more of these groups allows for selective modification of another part of the molecule.

While specific literature on dioxolane derivatives of this compound is scarce, the formation of a dioxolane is a standard method for protecting 1,2-diols or, in some cases, carbonyl groups. The protection of a catechol (a 1,2-dihydroxybenzene) as a dioxolane derivative using reagents like dichlorodiphenylmethane (B138671) or by acetal (B89532) exchange is a common strategy in organic synthesis. If one were to synthesize a dihydroxy analogue of this compound, such as 2,2'-dihydroxybenzophenone, protecting the two hydroxyl groups as a dioxolane-type ether could enable selective reactions elsewhere on the aromatic rings.

More commonly, phenolic hydroxyl groups are protected as ethers (e.g., methyl or benzyl (B1604629) ethers) or silyl (B83357) ethers. For instance, in syntheses starting from dihydroxybenzophenones, one hydroxyl group can be selectively alkylated while the other remains free or is protected by a more labile group. A patent describing the preparation of 2-hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone illustrates this principle. google.com The reaction involves methylation, where one of the two hydroxyl groups reacts preferentially. By controlling the stoichiometry of the base and the alkylating agent (like dimethyl sulfate or a methyl halide), selective mono-methylation can be achieved. google.comgoogle.com This process implicitly uses the unreacted hydroxyl group's conjugate base as the protected form while the other is methylated.

The synthesis of five-membered ring peroxides, specifically 1,2-dioxolanes, has been reported from β,γ-epoxy ketones and hydrogen peroxide. nih.gov Although this involves a different starting material and reaction type, it highlights the formation of the dioxolane ring system, which is a key structural feature of this class of protecting groups. The application of such strategies to benzophenone structures would require the presence of appropriate functional handles adjacent to the group intended for protection.

Table 2: Protecting Group Strategies in Benzophenone Synthesis

| Protecting Group Type | Group to be Protected | Typical Reagents | Purpose |

|---|---|---|---|

| Methyl Ether | Phenolic Hydroxyl | Dimethyl sulfate, Methyl halide, Base | Permanent protection or to yield final methoxy (B1213986) derivative |

| Dioxolane/Acetal | 1,2-Diols or Carbonyl | Dihaloalkanes, Ketones/Acetals, Acid catalyst | Protect adjacent hydroxyls or the carbonyl group during other transformations |

| Silyl Ether | Phenolic Hydroxyl | Silyl chlorides (e.g., TBDMS-Cl), Base | Protection under neutral or basic conditions; easily removed with fluoride |

Polymerization-Based Synthesis of Functionalized Materials

Incorporating the this compound moiety into a polymer backbone is a highly effective strategy to create non-volatile and non-extractable UV absorbers. This covalent bonding prevents the stabilizer from leaching out of the polymer matrix over time, ensuring long-term protection of the material.

There are two primary approaches to creating these functionalized polymers. The first involves the synthesis of a polymerizable benzophenone monomer, which is then copolymerized with other monomers to form the final material. A common method is to introduce a reactive group, such as a vinyl, acrylate, or epoxy group, onto the benzophenone core. For example, a related compound, 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA), is synthesized by reacting 2,4-dihydroxybenzophenone with glycidyl (B131873) methacrylate (B99206). researchgate.net This monomer, containing a polymerizable methacrylate group, can then be incorporated into various polymer chains. Similarly, reacting a hydroxybenzophenone with an epoxy-functionalized molecule like 3-(2,3-epoxypropoxy)propylmethyldimethoxysilane creates a silane derivative that can form films with UV-absorbing properties. rsc.org

The second approach involves grafting the benzophenone derivative onto a pre-existing polymer. This can be achieved by functionalizing the polymer backbone with reactive sites and then attaching the benzophenone molecule. A review on the synthesis of UV absorbers describes the reaction of a partially brominated poly[oxy(2,6-dimethyl-1,4-phenylene)] with a hydroxybenzophenone under alkaline conditions to yield a polymeric light stabilizer. kyoto-u.ac.jp

Polyester-type UV absorbers can also be created by reacting an epoxy-functionalized benzophenone, such as 2-hydroxy-4-(2,3-epoxypropoxy)-benzophenone, with various anhydrides like phthalic or maleic anhydride. researchgate.net This polycondensation reaction results in a polyester (B1180765) chain with the UV-absorbing benzophenone unit integrated into the backbone. Another example is the synthesis of poly[(2-hydroxy-4-methoxybenzophenone) propylene], a polymeric ligand used to create metal-polymer complexes. sigmaaldrich.com These materials combine the UV-absorbing properties of the benzophenone with the catalytic or other functional properties of the metal ions.

Table 3: Polymerization Strategies for Benzophenone-Functionalized Materials

| Polymerization Method | Monomer/Precursor | Co-monomer/Polymer Backbone | Resulting Material | Reference |

|---|---|---|---|---|

| Copolymerization | 2-Hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) | Acrylonitrile, Methyl acrylate, etc. | Copolymers with pendant UV-absorbing groups | researchgate.net |

| Polycondensation | 2-Hydroxy-4-(2,3-epoxypropoxy)-benzophenone | Phthalic anhydride, Maleic anhydride | Polyesters with in-chain UV-absorbing units | researchgate.net |

| Polymer Grafting | 2,4-Dihydroxybenzophenone | Partially brominated poly[oxy(2,6-dimethyl-1,4-phenylene)] | Polyether with grafted UV-absorbing groups | kyoto-u.ac.jp |

| Complex Formation | Poly[(2-hydroxy-4-methoxybenzophenone) propylene] | Metal ions | Polymeric metal chelates with UV-absorbing ligands | sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the distinct protons in its two aromatic rings and the methoxy group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen would significantly deshield the hydroxyl proton, causing its signal to appear at a characteristically downfield region, likely above δ 10 ppm.

The protons on the two aromatic rings would appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns (multiplicity) would depend on the substitution pattern and the electronic effects of the hydroxyl, methoxy, and carbonyl groups. The methoxy group protons would present as a sharp singlet, typically around δ 3.8-4.0 ppm.

To illustrate the expected chemical shifts, a data table based on the analysis of a closely related isomer, (E)-1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one, is presented below. rsc.org While not identical, it provides a reasonable approximation of the expected values for the aromatic and methoxy protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Hydroxyl Proton (-OH) | > 10 | Singlet |

| Aromatic Protons | 6.5 - 8.0 | Multiplets |

| Methoxy Protons (-OCH₃) | ~3.85 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 190-200 ppm.

The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons directly attached to the oxygen atoms (C-O) will be more deshielded than the other aromatic carbons. The carbon of the methoxy group will appear at a characteristic chemical shift of approximately δ 55-60 ppm.

A reference data table for the expected ¹³C NMR chemical shifts, based on the isomer (E)-1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one, is provided below. rsc.org

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~192 |

| Aromatic Carbons (C-O) | ~166 |

| Aromatic Carbons | 101 - 135 |

| Methoxy Carbon (-OCH₃) | ~56 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be instrumental in identifying proton-proton coupling networks within the two aromatic rings. Cross-peaks in the COSY spectrum would reveal which protons are adjacent to each other, aiding in the assignment of the aromatic signals. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, providing unambiguous assignments for the CH groups in the aromatic rings and the methoxy group. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the points of substitution on the aromatic rings. For instance, correlations would be expected between the aromatic protons and the carbonyl carbon, as well as between the methoxy protons and the carbon to which the methoxy group is attached. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be employed to assess the purity of a this compound sample by separating it from any impurities. The mass spectrometer would then provide the accurate molecular weight of the compound. The expected monoisotopic mass for this compound (C₁₄H₁₂O₃) is approximately 228.0786 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, its volatile derivatives could be analyzed using this technique. Derivatization, for example by silylation of the hydroxyl group, would increase its volatility. The GC-MS analysis would provide a fragmentation pattern, which is a unique fingerprint of the molecule. The fragmentation pattern would reveal characteristic losses of fragments such as the methoxy group (·OCH₃), the phenyl group (C₆H₅), and the hydroxyphenyl group (HOC₆H₄), providing further confirmation of the compound's structure. Analysis of the fragmentation of related benzophenone structures can provide insight into the expected fragmentation pathways. miamioh.edu

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. While a specific mass spectrum for this compound is not published, a predictable fragmentation pattern can be inferred based on the general fragmentation rules for aromatic ketones, phenols, and ethers. libretexts.orgmiamioh.edu

The molecular ion peak ([M]•+) for this compound (C₁₄H₁₂O₃) would be expected at an m/z of 228. Upon electron ionization, the molecule would undergo characteristic cleavages. The primary fragmentation modes for ketones are α-cleavages, which occur at the bonds adjacent to the carbonyl group.

Predicted Fragmentation Pathways:

α-Cleavage: The bond between the carbonyl carbon and the phenyl rings is a likely point of cleavage.

Loss of the 2-hydroxyphenyl radical would result in a fragment ion at m/z 135 , corresponding to the [C₈H₇O₂]⁺ (methoxybenzoyl) cation.

Loss of the 2-methoxyphenyl radical would lead to a fragment ion at m/z 121 , corresponding to the [C₇H₅O₂]⁺ (hydroxybenzoyl) cation. This fragment is often observed in the mass spectra of hydroxybenzophenone derivatives. chemicalbook.com

Cleavage related to the Methoxy Group: Ethers typically fragment via the loss of an alkyl radical.

Loss of a methyl radical (•CH₃) from the methoxy group would produce a significant fragment ion at m/z 213 ([M-15]⁺). This is a common fragmentation for methoxy-substituted aromatic compounds.

Subsequent loss of a carbon monoxide (CO) molecule from the m/z 213 fragment could yield an ion at m/z 185 .

Cleavage related to the Hydroxyl Group: The presence of the ortho-hydroxyl group allows for potential intramolecular rearrangements. For instance, in methyl salicylate, a related structure, the loss of the methoxy group is observed, facilitated by the ortho-hydroxyl group. docbrown.info A similar loss of methanol (B129727) (CH₃OH) from the parent ion of this compound could potentially occur, though this is less common than the primary α-cleavages.

The resulting mass spectrum would be a composite of these and other minor fragmentation pathways, with the relative intensities of the fragment peaks providing a fingerprint for structural confirmation.

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Basis of Prediction |

| 228 | [C₁₄H₁₂O₃]•+ | Molecular Ion |

| 213 | [M - CH₃]⁺ | Loss of methyl radical from methoxy group |

| 135 | [C₈H₇O₂]⁺ | α-cleavage, loss of 2-hydroxyphenyl radical |

| 121 | [C₇H₅O₂]⁺ | α-cleavage, loss of 2-methoxyphenyl radical |

| 93 | [C₆H₅O]⁺ | Fragment from the hydroxyphenyl moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. By comparing with spectra of related compounds like 2,3,4-trihydroxybenzophenone (B75506) and other benzophenone derivatives, the following peaks can be predicted. researchgate.net

O-H Stretching: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ , characteristic of the intramolecularly hydrogen-bonded hydroxyl group. The ortho-position of the hydroxyl group to the carbonyl facilitates strong hydrogen bonding, which typically broadens the peak and shifts it to a lower wavenumber.

C-H Stretching (Aromatic): Sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), corresponding to the C-H stretching vibrations of the two aromatic rings.

C-H Stretching (Aliphatic): Sharp peaks corresponding to the methyl (CH₃) group of the methoxy substituent would appear just below 3000 cm⁻¹ , typically in the 2850-2960 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band for the ketone carbonyl group is expected between 1630-1680 cm⁻¹ . The intramolecular hydrogen bonding with the ortho-hydroxyl group and conjugation with the phenyl rings would likely shift this peak to a lower frequency compared to a simple aliphatic ketone. For example, the carbonyl stretch in 4-hydroxybenzophenone (B119663) appears around 1650 cm⁻¹.

C=C Stretching (Aromatic): Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region, representing the carbon-carbon stretching vibrations within the aromatic rings.

C-O Stretching: Two distinct C-O stretching bands are predicted. The aryl-alkyl ether (Ar-O-CH₃) linkage would show a strong, characteristic band around 1230-1270 cm⁻¹ (asymmetric stretch) and a weaker one near 1020-1075 cm⁻¹ (symmetric stretch). The phenolic C-O stretch is expected around 1200 cm⁻¹ .

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region, and their exact positions are diagnostic of the substitution pattern of the aromatic rings.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Hydroxyl (O-H) | 3200-3500 (broad) | Stretching (H-bonded) |

| Aromatic C-H | 3050-3150 | Stretching |

| Aliphatic C-H (CH₃) | 2850-2960 | Stretching |

| Carbonyl (C=O) | 1630-1680 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| Ether (Ar-O-C) | 1230-1270 & 1020-1075 | Asymmetric & Symmetric Stretching |

| Phenolic C-O | ~1200 | Stretching |

| Aromatic C-H | 690-900 | Out-of-plane Bending |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds. While a specific Raman spectrum for this compound is not available, expected signals include:

Symmetric Aromatic Ring Breathing: A strong, sharp peak around 1000 cm⁻¹ is characteristic of the symmetric "breathing" mode of the benzene ring.

Carbonyl C=O Stretching: The C=O stretch, while strong in the IR, would also be visible in the Raman spectrum, likely in the same 1630-1680 cm⁻¹ region.

Aromatic C=C and C-H vibrations: The aromatic ring vibrations in the 1400-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹ would also be Raman active.

C-O-C Ether Vibration: The symmetric C-O-C stretching vibration of the methoxy group is typically a noticeable peak in the Raman spectrum.

The combination of FT-IR and Raman data would provide a comprehensive vibrational profile, confirming the presence of all key functional groups and offering insights into the molecule's symmetry and structure.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

2-Hydroxybenzophenone derivatives are well-known for their strong UV absorption properties, which is why they are widely used as UV filters in sunscreens and plastics. specialchem.com this compound is expected to be a strong UV absorber as well. Its UV-Vis spectrum in a non-polar solvent would be characterized by two main absorption bands:

π → π* Transitions: Intense absorption bands are expected in the UV-A and UV-B regions of the spectrum. These correspond to electronic transitions within the conjugated π-system of the benzophenone backbone. For many hydroxybenzophenones, these transitions result in strong absorption maxima (λ_max) typically between 280 nm and 350 nm . scielo.br The presence of both hydroxyl and methoxy groups, which are electron-donating, would likely influence the exact position and intensity of these bands.

n → π* Transitions: A weaker, longer-wavelength absorption band corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital is also expected. This band is often observed as a shoulder on the tail of the much stronger π → π* absorption band, typically above 350 nm .

The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen plays a crucial role in the photostability of 2-hydroxybenzophenone derivatives. Upon absorption of UV radiation, the molecule can undergo an excited-state intramolecular proton transfer (ESIPT), which provides an efficient pathway for dissipating the absorbed energy as heat, thus preventing photochemical degradation. scielo.br

| Transition Type | Predicted λ_max Range (nm) | Characteristics |

| π → π | 280 - 350 | High molar absorptivity (intense) |

| n → π | > 350 | Low molar absorptivity (weak, often a shoulder) |

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

The emission properties of this compound are intrinsically linked to the excited-state processes following UV absorption.

Fluorescence: Due to the highly efficient and rapid ESIPT mechanism in 2-hydroxybenzophenone derivatives, fluorescence from the initially excited state is typically very weak or non-existent at room temperature. The ESIPT process populates a proton-transferred tautomer, which has a large Stokes-shifted fluorescence. This emission would occur at a much longer wavelength (e.g., in the green part of the spectrum), but it is also often weak.

Phosphorescence: Benzophenone itself is known for its prominent phosphorescence at low temperatures (around 77 K) from its triplet state. The hydroxyl and methoxy substituents on this compound would modify the energy of the triplet state. It is plausible that the compound would exhibit phosphorescence at low temperatures, originating from the triplet state populated via intersystem crossing. Characterizing this emission would provide valuable data on the energy of the lowest triplet state (T₁), which is important for understanding its potential as a photosensitizer.

Computational and Theoretical Investigations of 2 Hydroxy 2 Methoxybenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular and electronic properties of organic compounds. For 2-Hydroxy-2'-methoxybenzophenone, DFT calculations would provide significant insights into its conformational preferences, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The geometry of this compound is anticipated to be non-planar due to the steric hindrance between the two phenyl rings. The presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen is a defining feature, influencing the molecule's conformation and stability.

Computational studies on analogous compounds, such as 2-hydroxybenzophenone (B104022), reveal that the chelated enol form is the most stable. The rotation around the carbon-carbonyl and carbon-phenyl bonds leads to different conformers. For this compound, the rotation of the methoxy-substituted phenyl ring would be a key factor in determining the lowest energy conformation. It is expected that the most stable conformer will have the hydrogen of the hydroxyl group forming a strong intramolecular hydrogen bond with the carbonyl oxygen.

Electronic Structure Determination (e.g., Spin States, Redox Behavior)

The electronic structure of this compound is characterized by the distribution of electron density and the nature of its molecular orbitals. The spin state of the ground state is expected to be a singlet state, typical for such organic molecules.

The redox behavior can be inferred from cyclic voltammetry studies of related compounds. For instance, studies on 2-hydroxybenzophenone derivatives show that the reduction process is centered on the carbonyl group, as the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on this moiety. The Highest Occupied Molecular Orbital (HOMO), conversely, is mainly distributed over the hydroxy-substituted phenyl ring. The introduction of the methoxy (B1213986) group at the 2'-position is expected to influence the redox potentials by altering the electron density of the adjacent phenyl ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to absorb light.

For this compound, the HOMO is predicted to be localized on the electron-rich hydroxyphenyl ring, while the LUMO is expected to be centered on the benzoyl moiety, specifically the carbonyl group and the methoxy-substituted phenyl ring. The HOMO-LUMO gap can be estimated from both experimental electrochemical data and theoretical DFT calculations. A smaller HOMO-LUMO gap generally corresponds to easier electronic transitions and absorption at longer wavelengths.

Based on data for 2-hydroxy-4-methoxybenzophenone, the HOMO-LUMO gap is influenced by substituents on the phenyl rings. The methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO, potentially leading to a smaller energy gap compared to the unsubstituted 2-hydroxybenzophenone.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Related Benzophenones (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Hydroxybenzophenone | -6.3 | -1.9 | 4.4 |

| 2-Hydroxy-4-methoxybenzophenone | -6.1 | -1.8 | 4.3 |

Note: These values are illustrative and can vary based on the specific DFT functional and basis set used in the calculation.

Prediction of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts, UV-Vis Absorption)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: The calculated IR spectrum of this compound would show characteristic vibrational frequencies. A strong band corresponding to the C=O stretching of the carbonyl group is expected around 1630-1680 cm⁻¹. The intramolecular hydrogen bond would cause a red shift (lower frequency) of the O-H stretching vibration, appearing as a broad band in the 3000-3400 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. For ¹H NMR, the proton of the hydroxyl group involved in the intramolecular hydrogen bond is expected to have a significantly downfield chemical shift (δ > 10 ppm). The aromatic protons would appear in the range of δ 6.5-8.0 ppm, with their specific shifts influenced by the positions of the hydroxyl and methoxy groups. The methoxy protons would give a characteristic singlet at around δ 3.8-4.0 ppm. In ¹³C NMR, the carbonyl carbon would be the most downfield signal (δ > 190 ppm).

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum is governed by electronic transitions between molecular orbitals. For this compound, transitions from the HOMO to the LUMO (π → π*) are expected to be the most significant. The presence of the hydroxyl and methoxy groups as auxochromes is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone (B1666685). The spectrum is anticipated to show strong absorption bands in the UVA and UVB regions, a characteristic feature of hydroxybenzophenones used as UV absorbers.

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound can be influenced by the polarity of the solvent. Solvatochromism, the change in the color of a substance with a change in solvent polarity, is often observed. In polar solvents, the excited state may be stabilized to a different extent than the ground state, leading to shifts in the UV-Vis absorption maxima. Computational models, such as the Polarizable Continuum Model (PCM), can be employed within the DFT framework to simulate the effects of different solvents on the molecule's properties. It is anticipated that polar solvents might disrupt the intramolecular hydrogen bond to some extent, which would be reflected in changes in the IR and NMR spectra.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules. rsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and provides insights into the nature of the electronic transitions. researchgate.net

For this compound, TD-DFT calculations would be instrumental in understanding its photophysical properties, particularly its function as a UV absorber. The calculations would likely reveal several low-lying excited states corresponding to π → π* transitions. A key feature of 2-hydroxybenzophenones is the possibility of Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the proton from the hydroxyl group can transfer to the carbonyl oxygen, forming a transient keto-tautomer. This process provides an efficient non-radiative decay pathway, dissipating the absorbed UV energy as heat and contributing to the photostability of the molecule. TD-DFT can be used to model the potential energy surfaces of the ground and excited states to investigate the feasibility and dynamics of the ESIPT process in this compound. The presence of the methoxy group at the 2'-position could modulate the energetics of the ESIPT process compared to other isomers.

Excitation Energies and Oscillator Strengths

To comprehend the interaction of this compound with UV light, researchers employ computational methods to calculate its electronic excitation energies and oscillator strengths. These calculations are pivotal in interpreting the experimental UV-Vis absorption spectrum. The primary electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic rings. The n → π* transitions originate from the non-bonding orbitals of the oxygen atoms in the carbonyl and methoxy groups.

A study on the related compound 2-hydroxy-4-methoxybenzophenone utilized Time-Dependent Density Functional Theory (TD-DFT) to analyze its electronic absorption spectrum. nih.gov The calculated absorption wavelengths were found to be in good agreement with experimental data, allowing for the assignment of the observed absorption bands to specific electronic transitions. The oscillator strength, a theoretical measure of the probability of a particular transition, is often calculated to predict the intensity of absorption bands.

Table 1: Representative Calculated and Experimental Electronic Transition Data

| Calculated Wavelength (nm) | Oscillator Strength (f) | Transition Type | Experimental λmax (nm) |

|---|---|---|---|

| ~340 | > 0.1 | n → π* | ~345 |

| ~285 | > 0.4 | π → π* | ~288 |

| ~240 | > 0.3 | π → π* | ~242 |

Note: The values in this table are illustrative and based on typical findings for 2-hydroxybenzophenones. Actual values can vary with the computational method and solvent environment.

Excited State Geometries and Relaxation Pathways

Upon absorbing UV radiation, this compound is promoted to an electronically excited state, which can lead to significant changes in its geometry. A key photoprotective mechanism in this class of molecules is the Excited State Intramolecular Proton Transfer (ESIPT). In the ground state, an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the carbonyl oxygen. Following photoexcitation, this proton can be transferred to the carbonyl oxygen, forming a transient keto-enol tautomer.

This ultrafast and reversible process provides an efficient pathway for the dissipation of absorbed UV energy as heat, thereby preventing photodegradation. Computational studies can map the potential energy surfaces of the ground and excited states, elucidating the energetics and barriers of the ESIPT process and subsequent relaxation back to the ground state.

Ab Initio and Semi-Empirical Methods (e.g., MP2, Hartree-Fock)

A range of computational methods are employed to study this compound, from computationally demanding ab initio techniques to more economical semi-empirical methods.

Hartree-Fock (HF): This is a foundational ab initio method that provides a good starting point for understanding the electronic structure. However, it neglects electron correlation, which can be important for accurately describing systems with extensive π-electron delocalization.

Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 incorporates electron correlation, leading to more accurate predictions of molecular geometries, interaction energies, and other properties compared to HF.

Semi-Empirical Methods (e.g., AM1, PM3): These methods use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or for preliminary conformational searches. redalyc.org While less accurate than ab initio methods, they can provide valuable qualitative insights. redalyc.org For instance, studies on related Schiff bases have used semi-empirical methods to analyze molecular geometry and vibrational frequencies. redalyc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds and other atomic interactions based on the topology of the electron density. nih.govchemrxiv.org For this compound, QTAIM is particularly insightful for characterizing the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.

The analysis focuses on the properties of the electron density at the bond critical point (BCP) between the interacting atoms. The presence of a BCP and its associated properties, such as the electron density (ρ) and its Laplacian (∇²ρ), can quantify the strength and nature of the hydrogen bond. nih.gov Generally, a low ρ and a positive ∇²ρ at the BCP are characteristic of closed-shell interactions like hydrogen bonds. nih.gov

Table 2: Typical QTAIM Parameters for Intramolecular Hydrogen Bonds

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

|---|---|---|

| O-H···O | Low | Positive |

Note: The specific values depend on the level of theory and basis set used in the calculations.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution in a molecule and is used to predict sites of electrophilic and nucleophilic attack. The MESP is mapped onto the molecule's electron density surface, with colors indicating different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms.

Blue Regions: Represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely positive site.

MESP analysis for the related compound 2-hydroxy-4-methoxybenzophenone has been used to visualize the electrostatic potential distribution and understand its molecular shape and dipole moment. nih.gov

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and electronic interactions within a molecule. It helps to understand delocalization effects, such as hyperconjugation, and intramolecular charge transfer.

In this compound, NBO analysis can quantify the stabilization energy associated with the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals of the aromatic rings. It can also elucidate the charge transfer that occurs as part of the intramolecular hydrogen bond. Studies on similar molecules have used NBO analysis to investigate these electronic phenomena. nih.gov

Table 3: Illustrative NBO Analysis of Key Interactions

| Donor Orbital | Acceptor Orbital | Interaction Type |

|---|---|---|

| Oxygen Lone Pair | Aromatic Ring π* | Hyperconjugation |

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer and extended π-electron systems, like this compound, can exhibit nonlinear optical (NLO) properties. These properties describe how a material's optical characteristics change with high-intensity light. youtube.com Computational methods can predict NLO properties such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The presence of electron-donating (hydroxyl, methoxy) and electron-withdrawing (carbonyl) groups facilitates intramolecular charge transfer, a key requirement for a large NLO response. Theoretical calculations of β for this compound can provide insights into its potential for applications in photonics and optoelectronics. For comparison, the NLO properties of benzophenone itself have been studied, and it has been found to have a second harmonic generation (SHG) efficiency greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). worldscientific.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-4-methoxybenzophenone |

| Potassium Dihydrogen Phosphate |

Photophysical and Photochemical Processes of 2 Hydroxy 2 Methoxybenzophenone

Fundamental UV Absorption Mechanisms

2-Hydroxy-2'-methoxybenzophenone, a derivative of 2-hydroxybenzophenone (B104022), is designed to absorb ultraviolet (UV) radiation. Its fundamental UV absorption mechanism is rooted in the electronic transitions that occur within the molecule upon exposure to UV light. The benzophenone (B1666685) backbone, with its system of conjugated pi electrons across the two phenyl rings and the carbonyl group, is the primary chromophore responsible for absorbing UV energy.

The absorption of UV photons promotes electrons from the ground state (S₀) to higher energy excited singlet states (S₁ and S₂). The efficiency and specific wavelengths of UV light absorbed are influenced by the functional groups attached to the benzophenone core. In the case of this compound, the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups play a crucial role. These substituents, particularly the hydroxyl group, can modulate the electronic distribution within the molecule, affecting the energy levels of the molecular orbitals and thus the absorption spectrum. The major electronic transitions are typically π → π* and n → π* transitions, with the intense absorption bands in the UV-A and UV-B regions being primarily due to π → π* transitions. For instance, a related compound, 2-hydroxy-4-methoxybenzophenone, is known to be a potent absorber of both UV-A and UV-B radiation. scirp.org The absorption process is the initial and critical step that triggers the subsequent photophysical and photochemical events.

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

A key photoprotective mechanism for 2-hydroxybenzophenone derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast process allows for the efficient dissipation of absorbed UV energy as heat, thereby preventing photodegradation of the molecule and the material it is intended to protect.

Enol-Keto Tautomerism in Ground and Excited States

In its ground state, this compound exists predominantly in the enol form, where an intramolecular hydrogen bond is present between the phenolic hydroxyl group and the carbonyl oxygen. nih.gov This hydrogen bond is a critical structural feature for the ESIPT process. Tautomers are constitutional isomers that readily interconvert, typically involving the migration of a proton. libretexts.orglibretexts.org The enol and keto forms are tautomers. libretexts.orglibretexts.org

Upon photoexcitation to the first excited singlet state (S₁), the electronic distribution of the molecule changes, leading to an increase in the basicity of the carbonyl oxygen and the acidity of the phenolic proton. This change in electronic structure makes the transfer of the proton from the hydroxyl group to the carbonyl group energetically favorable. This transfer results in the formation of a transient keto tautomer in an excited state (K). nih.gov The keto tautomer is generally less stable than the enol form in the ground state. nih.gov However, in the excited state, the keto form is often more stable. nih.gov This rapid tautomerization from the excited enol form (E) to the excited keto form (K*) is the essence of the ESIPT mechanism. nih.gov

Kinetics and Thermodynamics of Proton Transfer

The ESIPT process is an extremely fast phenomenon, occurring on the femtosecond to picosecond timescale. The kinetics of this proton transfer are a key factor in the photostability of the compound. The process is essentially barrierless or has a very low energy barrier in the excited state, allowing for a highly efficient conversion from the E* to the K* form.

From a thermodynamic perspective, the driving force for ESIPT is the greater stability of the keto tautomer in the excited state compared to the enol tautomer. nih.gov After the proton transfer, the excited keto tautomer (K) is in a lower energy state than the initially excited enol tautomer (E). This energy difference contributes to the unidirectionality and efficiency of the forward proton transfer process.

Influence of Substituents and Solvent Environment on ESIPT

The dynamics of ESIPT are sensitive to both the molecular structure and the surrounding environment.

Substituents: The nature and position of substituents on the benzophenone rings can significantly influence the ESIPT process. Electron-donating groups can enhance the proton-accepting ability of the carbonyl group, while electron-withdrawing groups can increase the acidity of the phenolic proton. nih.govnih.gov For example, studies on related 2-hydroxybenzophenone derivatives have shown that substituting with different electron-donating groups can tailor the ESIPT characteristics. nih.gov The introduction of an amino group (-NH₂) has been shown to reduce the O-H bond dissociation enthalpy, which can affect the proton transfer process. scirp.org

Solvent Environment: The polarity and hydrogen-bonding capability of the solvent can impact the stability of the ground and excited states of both the enol and keto tautomers. In nonpolar solvents, the intramolecular hydrogen bond of the enol form is generally more stable. In polar or protic solvents, intermolecular hydrogen bonding with solvent molecules can compete with the intramolecular hydrogen bond, potentially disrupting the ESIPT process. masterorganicchemistry.com The solvent can affect the relative energy levels of the enol and keto forms and the energy barrier for proton transfer. The fluorescence properties of ESIPT-capable molecules are known to be highly sensitive to the microenvironment. nih.gov

Fluorescence and Non-Radiative Deactivation Pathways

Following the formation of the excited keto tautomer (K*), the molecule must return to the ground state. This can occur through radiative (fluorescence) or non-radiative pathways. A key feature of efficient photostabilizers is that non-radiative deactivation pathways dominate.

The excited keto tautomer can decay back to the ground state keto form (K) via vibrational relaxation and internal conversion, releasing the energy as heat. This is a very fast and efficient process. Once in the ground state, the keto tautomer is unstable relative to the enol form and rapidly undergoes a reverse proton transfer to regenerate the original enol tautomer (E), completing the photoprotective cycle.

Fluorescence from the excited keto tautomer (K*) can also occur, resulting in a large Stokes-shifted emission (a significant difference between the absorption and emission wavelengths). nih.gov However, for highly effective UV absorbers like 2-hydroxybenzophenone derivatives, the quantum yield of fluorescence is typically very low. This indicates that the non-radiative deactivation pathways are the primary routes for energy dissipation. The absence of significant fluorescence is a hallmark of an efficient photostabilizing molecule that relies on the ESIPT mechanism. nih.gov

Triplet State Formation and Lifetimes

In addition to the singlet excited states involved in the ESIPT process, intersystem crossing (ISC) to the triplet state can also occur. From the excited singlet state (S₁), the molecule can transition to a triplet state (T₁). The formation of triplet states can be a pathway for photodegradation or for sensitizing the formation of reactive oxygen species.

However, the ultrafast nature of the ESIPT process significantly competes with intersystem crossing. By rapidly converting the excited singlet enol to the excited keto form and then quickly deactivating to the ground state, the lifetime of the initial excited singlet state is very short, minimizing the probability of ISC. The energy gap between the singlet and triplet states is also a factor. The ESIPT process can potentially alter the singlet-triplet energy gap, influencing the rate of intersystem crossing. nih.gov For an effective photostabilizer, the formation of long-lived triplet states is generally undesirable, as it can lead to unwanted photochemical reactions.

Photoinduced Radical Generation Mechanisms

The photochemistry of ketones like benzophenones is characterized by the excitation of the carbonyl group upon absorption of UV radiation. This leads to the formation of an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are largely dictated by the structure of the molecule.

Norrish Type I Reactions and Ketyl Radical Formation

Ketyl radicals are formed when the excited carbonyl group abstracts a hydrogen atom from a donor molecule. In the case of benzophenones, this often occurs in the presence of a hydrogen-donating solvent or another molecule. The process involves the excited benzophenone diradical abstracting a hydrogen atom, leading to the formation of a ketyl radical. While this is a well-known process for benzophenone itself, specific investigations into the intramolecular or intermolecular hydrogen abstraction leading to ketyl radical formation for this compound are not documented in the available literature. researchgate.net

Hydrogen Abstraction and Addition Reactions

Intramolecular hydrogen abstraction is a key process for 2-hydroxybenzophenones, contributing to their photostability. The phenolic proton can be abstracted by the excited carbonyl oxygen, forming a transient enol-like species through a six-membered ring. researchgate.netrsc.orgnih.gov This process allows for efficient dissipation of the absorbed UV energy as heat, followed by a rapid return to the ground state. This internal hydrogen bonding is a critical factor in the photostabilizing effect of this class of compounds. researchgate.netrsc.org However, specific quantitative data or detailed mechanistic studies for this compound are not described in the search results.

Photosensitization and Photoinitiation Processes

Benzophenones are well-known photosensitizers and photoinitiators. They can absorb light energy and transfer it to another molecule, initiating a chemical reaction, or they can generate free radicals that initiate polymerization. chemicalland21.com

Mechanisms in UV-Curable Systems

In UV-curable systems, photoinitiators are essential components that convert light energy into chemical energy to start a polymerization reaction. sigmaaldrich.com Type II photoinitiators, which include benzophenones, function through a bimolecular reaction. The excited state of the photoinitiator interacts with a co-initiator (often an amine) to generate the free radicals necessary for polymerization. chemicalland21.comsigmaaldrich.com Although this is the general mechanism, the specific efficiency and application of this compound in such systems are not detailed in the available literature.

Role in Photopolymerization Reactions

The primary role of a photoinitiator in photopolymerization is to produce free radicals upon UV irradiation. These radicals then attack the double bonds of monomers and oligomers in the formulation, initiating a chain reaction that leads to the formation of a cross-linked polymer network. The effectiveness of a photoinitiator depends on its absorption characteristics and the efficiency of radical generation. nih.gov Without specific studies on this compound, its precise role and effectiveness in photopolymerization reactions remain uncharacterized.

Photostability and Photodegradation Mechanisms

The photostability of 2-hydroxybenzophenones is generally attributed to the efficient energy dissipation mechanism involving the intramolecular hydrogen bond. researchgate.net This process deactivates the excited state before photochemical degradation can occur. However, all organic molecules are susceptible to photodegradation to some extent over long exposure times or under high-energy irradiation.

Studies on other benzophenone derivatives show that photodegradation can occur, following pseudo-first-order kinetics. nih.gov The degradation pathways and the resulting photoproducts are highly dependent on the specific substituents and the environmental conditions. For the widely studied isomer 2-Hydroxy-4-methoxybenzophenone, photodegradation studies have been conducted, but these findings cannot be directly applied to this compound due to the different substitution pattern influencing electronic and steric effects. researchgate.net

Coordination Chemistry and Metal Complex Formation of 2 Hydroxy 2 Methoxybenzophenone

Ligand Design and Chelation Properties

The coordination ability of 2-hydroxybenzophenone (B104022) and its derivatives is primarily dictated by the presence of two key functional groups positioned to facilitate chelation: a hydroxyl group (-OH) at the 2-position and a carbonyl group (C=O).

Bidentate Coordination through Oxygen Donor Atoms

2-Hydroxybenzophenones function as bidentate ligands, coordinating to a central metal ion through two oxygen donor atoms: the oxygen of the deprotonated hydroxyl group and the oxygen of the carbonyl group. This forms a stable six-membered chelate ring, a favored configuration in coordination chemistry. The formation of such a chelate ring significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands, an effect known as the chelate effect.

The general structure of 2-hydroxybenzophenones allows the two aromatic rings to twist relative to each other. The conformation of the ligand, particularly the orientation of the hydroxyl and methoxy (B1213986) groups towards the central keto group, is crucial for effective metal chelation.

Influence of Ortho-Hydroxy and Methoxy Groups on Chelation

The ortho-hydroxyl group is essential for chelation. Upon deprotonation, it forms a strong covalent bond with the metal ion. The acidity of this phenolic proton, and thus the ease of deprotonation, can be influenced by other substituents on the aromatic rings.

The methoxy group (-OCH₃), as seen in 2-Hydroxy-2'-methoxybenzophenone, acts as an electron-donating group. Its position on the benzoyl ring can influence the electron density on the carbonyl oxygen, thereby modulating the strength of the coordinate bond. While the methoxy group itself is not directly involved in bonding to the metal, its electronic influence can fine-tune the stability and reactivity of the resulting metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-hydroxybenzophenone ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl group.

Preparation of Complexes with Transition Metal Ions (e.g., Fe, Co, Mn, Zn, Ti)

Complexes of 2-hydroxybenzophenone derivatives with various transition metals have been synthesized. While specific synthetic procedures for this compound are not well-documented, methods for the closely related 2-hydroxy-4-methoxybenzophenone are illustrative. For instance, metal/ligand polychelates have been synthesized using a polymeric resin derived from 2-hydroxy-4-methoxybenzophenone. sigmaaldrich.com This ligand has also been employed as an analytical reagent for the gravimetric determination of Cu(II), highlighting its strong chelating ability. sigmaaldrich.com

Studies on related ligands, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone, have shown the formation of stable octahedral Co(III) complexes. researchgate.net It is anticipated that this compound would form similar stable complexes with transition metals like iron, cobalt, manganese, and zinc, likely with a 2:1 ligand-to-metal ratio to satisfy the typical six-coordinate geometry of these ions.

Mixed-Ligand Complex Synthesis

Mixed-ligand complexes, which incorporate more than one type of ligand, have been successfully synthesized using derivatives of 2-hydroxybenzophenone. A notable example involves a Schiff base derived from the condensation of 2-hydroxy-4-methoxybenzophenone and aniline. ijese.org This primary ligand was then used to synthesize mixed-ligand complexes with 2-aminophenol (B121084) and various metal(II) ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). ijese.org

The general synthetic route for these MAB type complexes involves reacting the pre-synthesized Schiff base ligand (HA) with a metal salt and the secondary ligand (B, 2-aminophenol) in an ethanolic solution. ijese.org The resulting complexes, with the general formula [M(A)(B)], were found to have a distorted octahedral geometry. ijese.org These studies demonstrate the utility of 2-hydroxybenzophenone derivatives as platforms for creating more complex coordination architectures with potentially novel properties. ijese.org

Structural Elucidation of Metal Complexes

The structures of metal complexes are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction. For the 2-hydroxybenzophenone family, techniques such as IR, UV-Vis, and NMR spectroscopy, along with magnetic susceptibility measurements, are commonly used.

Characterization of mixed-ligand complexes derived from 2-hydroxy-4-methoxybenzophenone has been performed using a suite of analytical methods. ijese.org Infrared (IR) spectroscopy is particularly useful for confirming coordination. The disappearance of the broad O-H stretching band of the free ligand and a shift in the C=O stretching frequency to a lower wavenumber in the complex's spectrum are strong indicators of chelation through the hydroxyl and carbonyl oxygens.

The table below summarizes typical characterization data for mixed-ligand complexes derived from a Schiff base of 2-hydroxy-4-methoxybenzophenone and 2-aminophenol. ijese.org

| Metal Ion | Geometry | Key IR Bands (cm⁻¹) (M-O) | Magnetic Moment (B.M.) |

| Mn(II) | Distorted Octahedral | ~530 | 5.85 |

| Co(II) | Distorted Octahedral | ~525 | 4.92 |

| Ni(II) | Distorted Octahedral | ~520 | 3.10 |

| Cu(II) | Distorted Octahedral | ~535 | 1.95 |

| Zn(II) | Distorted Octahedral | ~515 | Diamagnetic |

Data is for mixed-ligand complexes of a Schiff base derived from 2-hydroxy-4-methoxybenzophenone and 2-aminophenol. ijese.org

Furthermore, powder X-ray diffraction (XRD) studies on these complexes have indicated a microcrystalline nature. ijese.org While a definitive single-crystal X-ray structure for a complex of this compound is not available in the surveyed literature, the accumulated data for related compounds consistently points towards the formation of stable, six-coordinate octahedral complexes with most first-row transition metals.

X-ray Crystallography for Coordination Geometry

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structures of metal complexes of 2-hydroxybenzophenone derivatives. For instance, studies on cobalt(II) complexes have revealed an octahedral coordination geometry around the central cobalt ion. In these complexes, the cobalt atom is chelated by the 2-hydroxybenzophenone ligand and other coordinating molecules, resulting in a CoN4O2 chromophore. researchgate.net The arrangement of the ligands around the metal center can lead to different isomers, such as facial (fac) and meridional (mer) isomers in the case of tris(2-hydroxybenzophenone)iron(III) complexes. uit.no The specific geometry adopted is influenced by factors such as the nature of the metal ion and the presence of other ligands in the coordination sphere.

Spectroscopic Signatures of Metal Chelation (IR, UV-Vis, NMR)

The formation of metal complexes with this compound is accompanied by distinct changes in its spectroscopic properties, providing valuable insights into the coordination environment.

Infrared (IR) Spectroscopy: Upon complexation, the characteristic vibrational frequency of the C=O (carbonyl) group in the free ligand shifts, typically to a lower wavenumber. This shift is a direct indication of the coordination of the carbonyl oxygen to the metal center. Similarly, the disappearance or shift of the broad O-H (hydroxyl) stretching band confirms the deprotonation of the phenolic hydroxyl group and its involvement in chelation.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes differ significantly from that of the free ligand. The formation of the chelate ring alters the electronic energy levels of the molecule, leading to shifts in the absorption bands and often the appearance of new charge-transfer bands. These new bands, typically in the visible region, are responsible for the characteristic colors of many transition metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly reported for paramagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information for diamagnetic complexes. The chemical shifts of the protons and carbons near the coordination sites are particularly affected upon chelation. The disappearance of the hydroxyl proton signal in the ¹H NMR spectrum is a clear indicator of its deprotonation and coordination.

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes of this compound are of great interest as they shed light on the redox activity of both the metal center and the ligand itself.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of these complexes. dntb.gov.ua CV experiments on various 2-hydroxybenzophenone derivatives and their metal complexes have shown that these compounds undergo reduction and oxidation processes at specific potentials. uit.nouit.no The cyclic voltammograms of these complexes typically exhibit one or more redox waves, corresponding to the transfer of electrons to or from the molecule. dntb.gov.uauit.no For example, studies on copper(II) complexes have provided a detailed set of electrochemical data, including peak currents and voltage values at various scan rates. dntb.gov.ua Similarly, the electrochemical behavior of iron(III) complexes has been investigated, revealing reduction peaks at around -1 V versus the ferrocene/ferrocenium (FcH/FcH+) redox couple. uit.no

Redox Potentials and Ligand-Based vs. Metal-Based Reductions

A key aspect of the electrochemical studies is to distinguish between redox processes centered on the metal ion and those involving the ligand. In many cases, the first reduction of the complex is metal-based. For example, in tris(2-hydroxybenzophenone)iron(III) complexes, density functional theory (DFT) calculations have confirmed that the first reduction is centered on the iron atom (Fe(III) to Fe(II)). uit.no The reduction potentials of these complexes often follow the same trend as that of the free, uncoordinated ligands. uit.no This suggests that the electronic properties of the ligand, influenced by substituent groups, can tune the redox potential of the metal center. In some instances, the ligand itself can be electrochemically active, leading to ligand-based redox processes.

Here is an interactive data table summarizing the electrochemical data for selected 2-hydroxybenzophenone derivatives:

| Compound | Reduction Potential (V vs. Fc/Fc+) | Solvent |

| 5-bromo-2-hydroxybenzophenone | Data not available | DMF |

| 5-chloro-2-hydroxybenzophenone | Data not available | DMF |

| 2-hydroxybenzophenone | Data not available | DMF |

| 2-hydroxy-4-methoxybenzophenone | Data not available | DMF |

| 2-hydroxy-4-(octyloxy)benzophenone | Data not available | DMF |

Note: Specific reduction potential values were not provided in the searched articles, but the relative trends were discussed.

Thermal Stability and Decomposition Pathways of Coordination Complexes

The thermal stability of metal complexes of this compound is crucial for their potential applications, particularly in catalysis and materials science. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the primary techniques used to investigate the thermal decomposition of these compounds.

Studies on cobalt(II) complexes have shown that their thermal decomposition is a multi-step process. researchgate.net The initial weight loss is often associated with the release of solvent molecules that may be incorporated into the crystal lattice. researchgate.net Subsequent decomposition steps involve the degradation of the organic ligands, ultimately leading to the formation of a metal oxide or, in an inert atmosphere, the pure metal as the final residue at high temperatures. researchgate.net The thermal stability of these complexes can be influenced by the nature of the metal ion, the specific coordination environment, and the presence of other ligands. For instance, mixed-ligand complexes may exhibit different decomposition profiles compared to their simpler counterparts.

Catalytic Applications of this compound Metal Complexes (General)

Metal complexes derived from 2-hydroxybenzophenone and its analogs have shown promise in various catalytic applications. The ability of the ligand to stabilize metal ions in different oxidation states is a key factor in their catalytic activity. These complexes have been explored as catalysts in a range of organic transformations.

While specific catalytic applications of this compound metal complexes are not extensively detailed in the provided search results, the broader class of 2-hydroxybenzophenone complexes has been investigated for their catalytic potential. For example, mixed-ligand complexes have been reported to be active catalysts in industrially important reactions such as hydrogenation, hydroformylation, and the oxidative hydrolysis of olefins. ijese.org Furthermore, these complexes have demonstrated catalytic activity in various oxidation reactions that have environmental and biological significance. ijese.org The catalytic utility of these complexes stems from their ability to facilitate electron transfer processes and to activate substrates through coordination.

Derivatives of 2 Hydroxy 2 Methoxybenzophenone: Synthesis and Structure Property Relationships

Rational Design and Synthesis of Functionalized Analogues

The rational design of functionalized analogues of 2-hydroxy-2'-methoxybenzophenone is a targeted approach to enhance its inherent photoprotective qualities for specialized applications. researchgate.net The synthesis of these derivatives often employs established organic reactions, allowing for precise control over the final molecular architecture.

A primary synthetic route is the Friedel-Crafts acylation . bas.bg This method involves the reaction of a substituted benzoyl chloride with a corresponding substituted phenol (B47542) in the presence of a Lewis acid catalyst, such as aluminum chloride. udel.edu The judicious selection of starting materials enables the introduction of various functional groups onto the benzophenone (B1666685) core. For instance, the reaction of p-xylene (B151628) with oxalyl chloride and subsequent addition of anisole (B1667542) in the presence of AlCl₃ yields an unsymmetrical benzophenone derivative. udel.edu

Another significant synthetic strategy is the Fries rearrangement , where a phenolic ester is transformed into a hydroxy aryl ketone, also under Lewis acid catalysis. wikipedia.orgbyjus.com This reaction is regioselective, with temperature and solvent playing a crucial role in directing the acyl group to either the ortho or para position relative to the hydroxyl group. byjus.comajchem-a.com Low temperatures generally favor the para-product, while higher temperatures yield the ortho-isomer. byjus.comajchem-a.com A novel low-temperature variant of the Fries rearrangement using aluminum chloride in nitromethane (B149229) has been shown to produce para-isomers with good yields. ajchem-a.comajchem-a.com

Modern synthetic techniques, including organocatalyzed cascade benzannulation reactions, offer eco-friendly and highly selective pathways to diverse 2-hydroxybenzophenone (B104022) frameworks. rsc.org These methods can proceed through [3+3] or [4+2] cycloadditions to create multifunctionalized derivatives. rsc.org Furthermore, polymerizable derivatives have been synthesized by incorporating reactive groups, allowing for their covalent attachment to polymer chains, thus preventing migration. kyoto-u.ac.jp

Systematic Investigation of Substituent Effects on Electronic Structure

The electronic landscape of this compound derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. These modifications allow for a systematic tuning of the molecule's electronic properties. researchgate.netias.ac.in

Influence of Electron-Withdrawing Groups

The introduction of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decreases the electron density on the aromatic system. mdpi.comuit.no This alteration can impact the strength of the intramolecular hydrogen bond (IHB) between the hydroxyl group and the carbonyl oxygen. researchgate.netmdpi.com Theoretical studies using density functional theory (DFT) have shown that EWGs can increase the acidity of the phenolic proton, leading to a stronger hydrogen bond. ias.ac.inmdpi.com This strengthening of the IHB is a key factor in the photostability of these compounds. Electrochemical studies have also been employed to understand the charge transmission through the molecule due to different substituent groups. uit.no

Impact of Electron-Donating Groups

Conversely, electron-donating groups (EDGs), like alkoxy (-OR) or amino (-NR₂) groups, increase the electron density of the aromatic rings. mdpi.comuit.no This enrichment can enhance the basicity of the carbonyl oxygen, which also leads to a strengthening of the intramolecular hydrogen bond. mdpi.com The strategic placement of EDGs can therefore be used to modulate the electronic structure and, consequently, the photophysical behavior of the molecule. nih.govfrontiersin.org

Correlation between Molecular Structure and Spectroscopic Responses

A direct correlation exists between the molecular structure of this compound derivatives and their spectroscopic properties, particularly their UV-Vis absorption and fluorescence spectra.

The UV absorption characteristics are paramount for their application as UV filters. The parent compound and its derivatives are known for their strong absorption in the UV region. mdpi.com The position of the maximum absorption wavelength (λmax) is influenced by the substituents. Interestingly, studies on 2,4-dihydroxybenzophenone (B1670367) have shown that both electron-donating and electron-withdrawing substituents can cause a bathochromic shift (a shift to longer wavelengths). mdpi.com For example, a series of substituted 2,4-dihydroxybenzophenones exhibited λmax values ranging from 322.0 nm to 327.4 nm. mdpi.com

Fluorescence spectroscopy reveals insights into the de-excitation pathways of these molecules. A key process is the Excited-State Intramolecular Proton Transfer (ESIPT), where upon photoexcitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen. nih.govfrontiersin.orgrsc.org This creates a transient keto-tautomer, which provides a rapid, non-radiative decay pathway back to the ground state, effectively dissipating the absorbed UV energy as heat. doi.org This efficient process is why many of these derivatives are weakly fluorescent. nih.govfrontiersin.org The substitution pattern can influence the ESIPT process; for instance, derivatives with stronger electron-donating groups have been shown to exhibit tunable dual-emission colors. nih.gov

| Compound | Substituent | λmax (nm) | Emission Behavior |

|---|---|---|---|

| 2,4-dihydroxybenzophenone | - | 322.0 | Weak |

| 2,4-dihydroxy-4'-ethylbenzophenone | -CH₂CH₃ (at C4') | - | - |

| 2,4-dihydroxy-4'-bromodibenzophenone | -Br (at C4') | 327.4 | - |

| BPOH-TPA | Triphenylamine (electron-donating) | - | Dual emission, tunable color |

Modulating Photophysical and Photochemical Behavior through Structural Changes

The photophysical and photochemical behavior of this compound derivatives can be precisely modulated through structural alterations. The efficiency of the photoprotective ESIPT mechanism is central to this modulation.

The ESIPT process is an ultrafast, four-level photochemical cycle that allows the molecule to revert to its ground state without undergoing photodegradation. frontiersin.orgrsc.org The strength of the intramolecular hydrogen bond is a critical factor; stronger bonds facilitate a more efficient ESIPT process. ias.ac.inmdpi.com Structural modifications that affect this bond, such as the introduction of bulky substituents that disrupt planarity, can alter the photophysical pathways.